1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Description
1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Properties
IUPAC Name |
1-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-3-4-12-26-17-7-5-6-15(13-17)18-23-24-20(27-18)22-19(25)21-16-10-8-14(2)9-11-16/h5-11,13H,3-4,12H2,1-2H3,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSHOWARIAYYQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea typically involves the reaction of 3-butoxybenzoyl chloride with thiosemicarbazide to form the intermediate 5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 4-methylphenyl isocyanate to yield the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions .
Chemical Reactions Analysis
1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or methyl groups can be replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Thiadiazole derivatives, including this compound, have been investigated for their anticancer properties.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, such as tyrosine kinases. This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea can be compared with other thiadiazole derivatives, such as:
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has shown similar anticancer properties but with different substituents on the thiadiazole ring.
5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-amine: This compound is an intermediate in the synthesis of the target compound and has its own set of biological activities.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
